molecular formula C12H9ClF3N3 B13872423 Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine

Benzyl-(2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-amine

Cat. No.: B13872423
M. Wt: 287.67 g/mol
InChI Key: ZDQGZZPZRUZYAB-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the use of pyrimidine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild, with controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C12H9ClF3N3

Molecular Weight

287.67 g/mol

IUPAC Name

N-benzyl-2-chloro-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C12H9ClF3N3/c13-11-18-7-9(12(14,15)16)10(19-11)17-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18,19)

InChI Key

ZDQGZZPZRUZYAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2C(F)(F)F)Cl

Origin of Product

United States

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